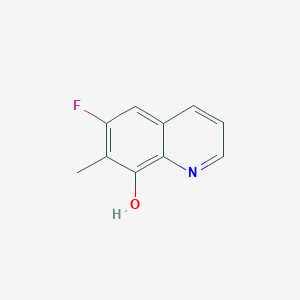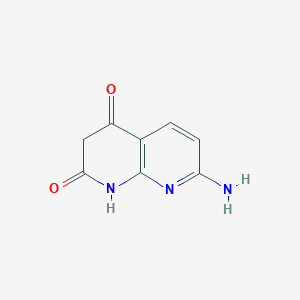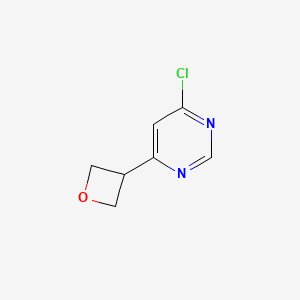![molecular formula C11H12N2 B11914363 1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can be achieved through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically involves a three-component reaction combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The reaction proceeds through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation .
Another method involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . These methods provide efficient routes to synthesize this compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydrosulfide, amines, and nitrovinyl derivatives are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrimidoindoles .
科学的研究の応用
1,2,3,4-Tetrahydropyrimido[1,2-a]indole has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
- 2,4,5,7-Tetramethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2 |
InChIキー |
LTTZCFVATZIRBL-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC3=CC=CC=C3N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


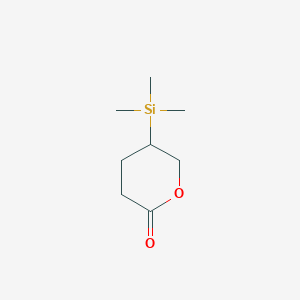
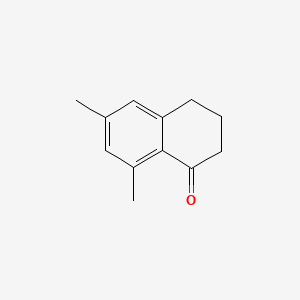
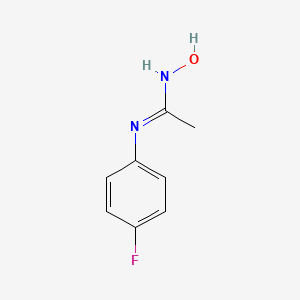

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
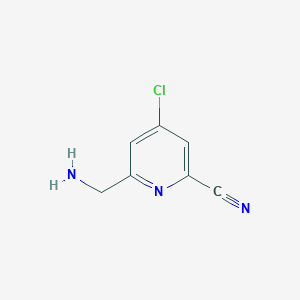
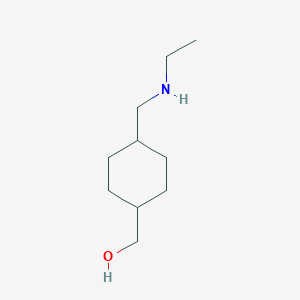
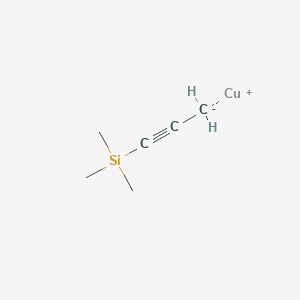
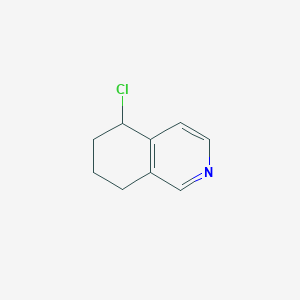
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
